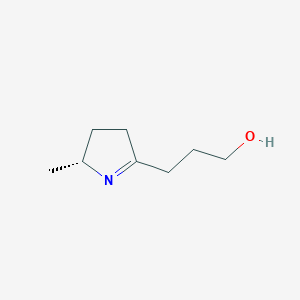
2H-Pyrrole-5-propanol, 3,4-dihydro-2-methyl-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrole-5-propanol, 3,4-dihydro-2-methyl-, ®-: is a heterocyclic organic compound with the molecular formula C8H15NO . This compound is a derivative of pyrrole, which is a five-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a propanol group at the 5-position and a methyl group at the 2-position, with the ®-configuration indicating its stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole-5-propanol, 3,4-dihydro-2-methyl-, ®- can be achieved through several methods:
Paal-Knorr Synthesis: This method involves the reaction of 1,4-dicarbonyl compounds with ammonia or primary amines to form pyrroles. For this specific compound, a suitable 1,4-dicarbonyl precursor can be used along with appropriate reagents to introduce the propanol and methyl groups.
Hantzsch Synthesis: This method involves the reaction of α-haloketones with β-dicarbonyl compounds in the presence of ammonia. The reaction proceeds through the formation of a vinylamine intermediate, which then cyclizes to form the pyrrole ring.
Knorr Synthesis: This method involves the reaction of β-ketoesters with α-aminoketones. The β-ketoester can be replaced with a β-diketone for better yields. The reaction proceeds through the formation of an aminoketone intermediate, which then cyclizes to form the pyrrole ring.
Industrial Production Methods
Industrial production of 2H-Pyrrole-5-propanol, 3,4-dihydro-2-methyl-, ®- typically involves the optimization of the above synthetic routes to achieve high yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrrole ring or the propanol group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions at the nitrogen atom or the carbon atoms of the pyrrole ring. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced pyrrole derivatives, alcohols.
Substitution: Alkylated, acylated, and sulfonylated pyrrole derivatives.
Scientific Research Applications
2H-Pyrrole-5-propanol, 3,4-dihydro-2-methyl-, ®- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyrrole-5-propanol, 3,4-dihydro-2-methyl-, ®- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simpler heterocyclic compound with a five-membered ring containing one nitrogen atom.
N-Methylpyrrole: A derivative of pyrrole with a methyl group attached to the nitrogen atom.
2,5-Dimethylpyrrole: A derivative of pyrrole with methyl groups attached to the 2 and 5 positions.
Uniqueness
2H-Pyrrole-5-propanol, 3,4-dihydro-2-methyl-, ®- is unique due to the presence of the propanol group at the 5-position and the ®-configuration, which imparts specific stereochemical properties
Properties
CAS No. |
138722-97-1 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-[(2R)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]propan-1-ol |
InChI |
InChI=1S/C8H15NO/c1-7-4-5-8(9-7)3-2-6-10/h7,10H,2-6H2,1H3/t7-/m1/s1 |
InChI Key |
MKLPFCJZNYALCD-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1CCC(=N1)CCCO |
Canonical SMILES |
CC1CCC(=N1)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methylidenecyclopropyl)methoxy]oxane](/img/structure/B14285706.png)

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-2-methyl-3,6-diphenyl-](/img/structure/B14285719.png)

![(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol](/img/structure/B14285728.png)
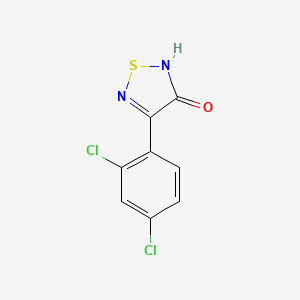

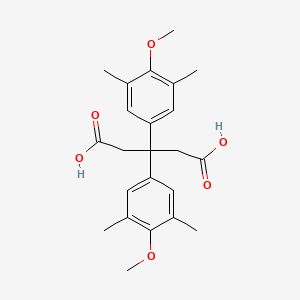

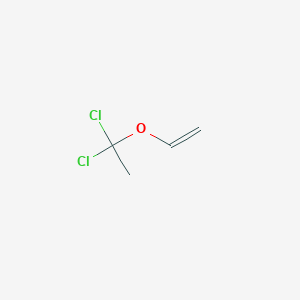
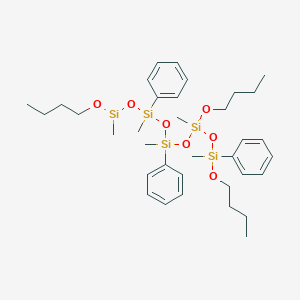
![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)
![1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-](/img/structure/B14285797.png)

